2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a fluorinated pyrazole derivative with the molecular formula C₈H₉F₃N₂O₂ and a molecular weight of 222.17 g/mol . The compound features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a propanoic acid side chain at the 1-position. This compound is commercially available for research purposes (e.g., CymitQuimica offers it under Ref: 3D-GQB32854) .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4(6(13)14)12-3-2-5(11-12)7(8,9)10/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVKVBJBHRXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method includes the use of a base-catalyzed reaction where the pyrazole is deprotonated and then reacted with a halogenated propanoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds, including those with trifluoromethyl groups, demonstrate enhanced biological activity against various pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. The results indicated that the compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Candida albicans | 15 |
Agricultural Chemistry
In agricultural applications, compounds similar to this compound are being investigated as potential herbicides and fungicides. The trifluoromethyl group is known to enhance the lipophilicity of compounds, improving their ability to penetrate plant tissues.
Case Study: Herbicidal Activity
Research has demonstrated that pyrazole derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .
| Compound | Herbicidal Efficacy (%) |
|---|---|
| This compound | 75 |
| Control (Untreated) | 10 |
Material Science
The unique properties of trifluoromethyl-substituted compounds make them suitable for applications in material science, particularly in the development of advanced polymers and coatings. These materials often exhibit enhanced thermal stability and resistance to chemical degradation.
Case Study: Polymer Development
Recent advancements have shown that incorporating trifluoromethyl pyrazole derivatives into polymer matrices can significantly improve their mechanical properties and thermal stability .
| Material Type | Thermal Stability (°C) |
|---|---|
| Control Polymer | 200 |
| Polymer with Additive | 250 |
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, focusing on substituents and chain length variations:
Key Observations :
- Chain Length: Replacing the propanoic acid chain with butanoic acid (e.g., 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) retains the molecular weight but alters steric and solubility properties .
- Substituent Effects: The presence of a methyl group at the pyrazole 4-position (e.g., 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) may influence electronic interactions without significantly changing molecular weight .
Physicochemical Properties
Biological Activity
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, a compound characterized by its trifluoromethyl group and pyrazole ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 208.14 g/mol
- CAS Number : 1006328-54-6
Anticancer Properties
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, derivatives of pyrazole have shown significant inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study highlighted that modifications in the pyrazole structure could lead to potent inhibitors of meprin enzymes, which are implicated in cancer progression .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. Research shows that pyrazole derivatives can inhibit key inflammatory mediators, thereby reducing inflammation in models of arthritis and other inflammatory diseases. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its bioavailability and interaction with biological targets .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives reveal that substituents on the pyrazole ring significantly affect biological activity. For example:
- Trifluoromethyl Group : Enhances potency against specific targets by increasing electron-withdrawing effects, which can stabilize interactions with active sites on enzymes.
- Alkyl Substituents : Modifications at the propanoic acid moiety can influence solubility and receptor binding affinity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against c-Met kinases |
| Methyl Group | Improves solubility and bioavailability |
| Hydroxyl Group | Enhances hydrogen bonding with target proteins |
Study 1: Inhibition of Meprin Enzymes
A study focused on the synthesis of various pyrazole derivatives, including this compound, demonstrated high inhibitory activity against meprin α and β enzymes. The introduction of different functional groups was shown to modulate selectivity and potency .
Study 2: Anti-cancer Activity
In vitro studies assessed the anti-cancer properties of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting from trifluoromethyl-substituted pyrazole precursors. A common approach includes:
- Step 1 : Alkylation of 3-(trifluoromethyl)-1H-pyrazole with a propanoic acid derivative.
- Step 2 : Acid-catalyzed cyclization or ester hydrolysis to form the final product.
- Key Conditions : Solvents like ethanol or THF, temperatures between 60–80°C, and catalysts such as lithium chloride or sodium borohydride (for reduction steps). Reaction progress should be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 6.5–7.5 ppm confirm the pyrazole ring protons. The trifluoromethyl group (CF₃) appears as a singlet near δ 3.8–4.2 ppm.
- ¹³C NMR : Signals at ~120–125 ppm (pyrazole carbons) and ~175 ppm (carboxylic acid carbonyl).
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antimicrobial Assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) targeting cyclooxygenase-2 (COX-2) or kinases, leveraging the pyrazole moiety’s affinity for active sites .
Advanced Research Questions
Q. What reaction pathways govern the compound’s oxidation and substitution behavior?
- Oxidation : The pyrazole ring’s electron-deficient trifluoromethyl group directs oxidation to form hydroxylated derivatives. Reagents like KMnO₄ in acidic conditions yield ketone intermediates .
- Substitution : Nucleophilic aromatic substitution (e.g., with amines) occurs at the pyrazole C-4 position due to CF₃’s electron-withdrawing effect. DFT calculations predict regioselectivity .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Physiological Stability : In buffer solutions (pH 7.4), the carboxylic acid group may undergo esterification or decarboxylation over 24–48 hours.
- Storage Stability : Anhydrous conditions at –20°C prevent hydrolysis. DSC analysis shows decomposition onset at ~150°C .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 3LN1). The trifluoromethyl group enhances hydrophobic interactions in binding pockets.
- MD Simulations : AMBER force fields assess binding stability over 100-ns trajectories, identifying key residues (e.g., Arg120 in COX-2) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Approach :
Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)).
Assign ambiguous peaks via 2D NMR (COSY, HSQC) to correlate proton-carbon networks.
Validate purity via HPLC-UV (λ = 254 nm) to rule out impurities causing signal overlap .
Contradictions in Literature
- Oxidation Reagents : cites H₂O₂ for oxidation, while recommends KMnO₄. Resolution: Test both under controlled conditions (e.g., THF, 50°C) to compare product profiles.
- Biological Activity : Some studies report anti-inflammatory effects (), while others emphasize antimicrobial activity (). Hypothesis: Substituent positioning (e.g., CF₃ vs. methyl groups) alters target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
